9-Bromo-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that integrates features of both indoles and quinoxalines. This compound is characterized by its planar structure, which facilitates interactions with biological molecules, particularly deoxyribonucleic acid (DNA). It has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential anticancer, antiviral, and cytotoxic properties. The compound's chemical structure can be represented as follows:
This compound is synthesized from readily available precursors such as isatin and o-phenylenediamine. It belongs to the class of indoloquinoxalines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate for further chemical modifications .
The synthesis of 9-bromo-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in an acidic medium. One common method includes:
The molecular structure of 9-bromo-6H-indolo[2,3-b]quinoxaline features a fused ring system that includes both indole and quinoxaline moieties. This structure contributes to its planar geometry, which is crucial for its ability to intercalate into DNA.
9-Bromo-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions:
Common reagents used in these reactions include anhydrous potassium carbonate for substitution reactions and potassium hexacyanoferrate(III) for oxidation reactions. These reactions are essential for generating derivatives with enhanced biological activities .
The primary mechanism of action for 9-bromo-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into DNA. This intercalation disrupts normal DNA functioning by inhibiting replication and transcription processes:
This compound exhibits high solubility (>27 M in acetonitrile), which may enhance its bioavailability in biological systems.
These properties contribute to its potential applications in medicinal chemistry, particularly as an anticancer agent due to its ability to disrupt cellular processes in malignant cells .
9-Bromo-6H-indolo[2,3-b]quinoxaline has several scientific uses:
The 6H-indolo[2,3-b]quinoxaline core constitutes a planar, π-conjugated system formed by fusion of indole and quinoxaline rings. This tricyclic architecture features a pseudo-donor-acceptor structure, where the electron-rich indole subunit (donor) annulated with the electron-deficient quinoxaline moiety (acceptor) creates an intrinsic polarizability. The molecule adopts a near-planar conformation (dihedral angle <5°), facilitating extended π-delocalization across all three rings. This planarity is critical for applications in organic electronics, where efficient intermolecular π-stacking enhances charge transport properties [6]. The nitrogen atom at position 6 (pyrrolic N-H) serves as a potential site for functionalization, significantly altering solubility and electronic characteristics without disrupting the core conjugation pathway [4] [6].
Table 1: Fundamental Molecular Descriptors of 9-Bromo-6H-indolo[2,3-b]quinoxaline
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₈BrN₃ | [2] |
Molecular Weight | 298.14 g/mol | [4] |
CAS Registry Number | 57743-36-9 | [2] |
Density | 1.725 g/cm³ | [2] |
Melting Point | 337–338°C |
Bromine incorporation at the C9 position (equatorial site on the indole ring) exerts profound electronic and steric effects. As a heavy halogen, bromine functions as an ortho-para directing group in electrophilic substitutions while simultaneously acting as a weak σ-electron-withdrawing and π-electron-donating moiety. This dual character polarizes the electron density distribution, lowering the HOMO energy (-5.42 eV) by ~0.35 eV compared to the non-brominated analogue. Consequently, the compound exhibits a red-shifted absorption (λₘₐₓ = 398 nm in DMF) due to stabilization of the excited state. Bromine’s polarizability also enhances intersystem crossing efficiency, making the compound a candidate for triplet-harvesting applications. The C9 location maximizes orbital overlap, increasing the electron affinity (EA = -3.18 eV) and reducing the HOMO-LUMO gap (ΔE = 2.24 eV) relative to other substitution patterns [6].
Table 2: Electronic Properties of Brominated vs. Non-Brominated Indoloquinoxalines
Parameter | 9-Bromo Derivative | Non-Brominated | Change |
---|---|---|---|
HOMO (eV) | -5.42 | -5.07 | ↓ 0.35 |
LUMO (eV) | -3.18 | -2.89 | ↓ 0.29 |
Band Gap (eV) | 2.24 | 2.18 | ↑ 0.06 |
λₘₐₓ in DMF (nm) | 398 | 375 | ↑ 23 |
N6-Methylation (replacing H with CH₃) disrupts intermolecular hydrogen bonding but enhances lipophilicity (log P increases by ~0.8). This modification elevates melting points (Δmp +15–20°C) due to improved crystal packing but reduces aqueous solubility by 3-fold. The methyl group exerts a +I effect, marginally raising HOMO energy (+0.12 eV) versus the parent brominated compound [4] [6].
6-Acetyl derivatives introduce a strong electron-withdrawing group at nitrogen, dramatically altering electronic behavior. The carbonyl group conjugates with the π-system, lowering LUMO energy (-3.52 eV) and extending absorption to 425 nm. This enhances electron-accepting capability (EA = 2.87 eV), making acetyl derivatives superior n-type semiconductors [6].
10-Chloro substitution (on the quinoxaline ring) combines halogen effects at a distinct electronic position. The C10 site lies at a nodal plane in the HOMO, making chloro substitution less disruptive to optical properties than C9 bromination. However, it induces greater crystal density (d = 1.78 g/cm³) and thermal stability (decomposition T > 400°C) due to enhanced halogen bonding [2] [4].
Table 3: Comparative Properties of Key Indoloquinoxaline Derivatives
Derivative | 6H-Parent | 6-Methyl | 6-Acetyl | 10-Chloro |
---|---|---|---|---|
Substituent Position | C9-Br | N6-CH₃ | N6-COCH₃ | C10-Cl |
Melting Point (°C) | 337–338 | 352–355 | 268–270 | 345–348 |
log P (Calc.) | 4.03 | 4.85 | 3.78 | 4.21 |
Aqueous Solubility | Low | Very Low | Moderate | Low |
HOMO (eV) | -5.42 | -5.30 | -5.62 | -5.48 |
LUMO (eV) | -3.18 | -3.12 | -3.52 | -3.25 |
Primary Application | OLEDs | Photovoltaics | n-Type OSC | Pharmaceuticals |
Mass Spectrometry: High-resolution ESI-MS exhibits a characteristic isotopic pattern with [M]⁺ at m/z 296.990 (theoretical 296.990) for C₁₄H₈⁷⁹BrN₃⁺, and [M+2]⁺ at m/z 298.988 for C₁₄H₈⁸¹BrN₃⁺, confirming molecular composition. The 1:1 intensity ratio aligns with natural bromine isotope abundance [2] [4].
NMR Spectroscopy:
InChI Key Validation: The standardized identifier QOKOGWODOOMQTN-UHFFFAOYSA-N encodes molecular connectivity, stereochemistry, and protonation states. This 27-character key enables unambiguous database searches across chemical platforms .
Table 4: Spectroscopic and Identifier Compendium
Method | Key Data/Identifier | Significance |
---|---|---|
HRMS (ESI+) | m/z 296.990 [M]⁺ (C₁₄H₈⁷⁹BrN₃⁺) | Confirms molecular mass and bromine isotope pattern |
¹H NMR (500 MHz) | δ 11.85 (s, 1H, N6-H) | Diagnostic for unsubstituted pyrrolic nitrogen |
InChI Code | 1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | Standardizes molecular representation |
InChI Key | QOKOGWODOOMQTN-UHFFFAOYSA-N | Unique 27-character hash for database retrieval |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: